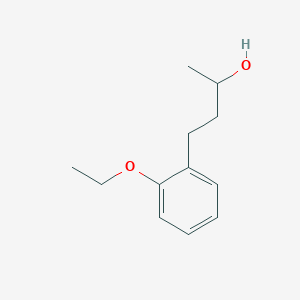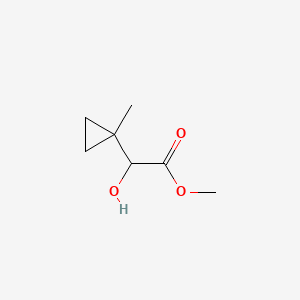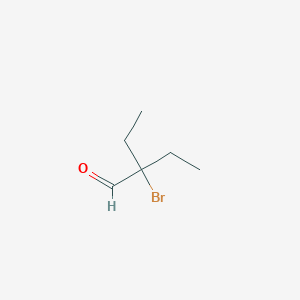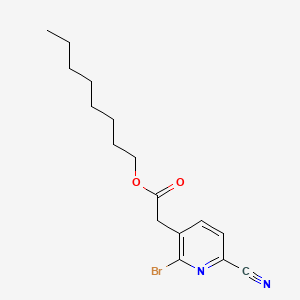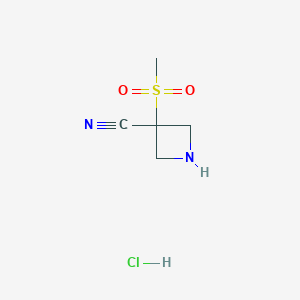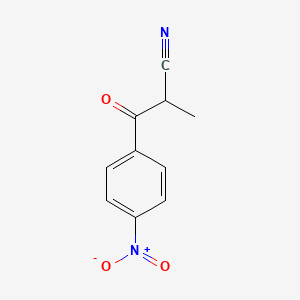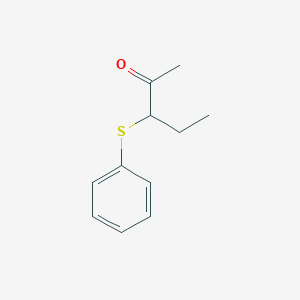
3-(Phenylsulfanyl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfanyl)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylsulfanyl group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)pentan-2-one can be achieved through several methods. One common approach involves the reaction of phenylthiol with pentan-2-one under basic conditions. The reaction typically proceeds as follows:
Reactants: Phenylthiol and pentan-2-one.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like ethanol or methanol.
Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: 3-(Phenylsulfonyl)pentan-2-one.
Reduction: 3-(Phenylsulfanyl)pentan-2-ol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
3-(Phenylsulfanyl)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Phenylsulfanyl)pentan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylsulfanyl-pentan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Pentan-2-one: Lacks the phenylsulfanyl group, making it less reactive in certain reactions.
Phenylsulfanyl-acetone: Shorter carbon chain compared to 3-(Phenylsulfanyl)pentan-2-one.
Propriétés
Numéro CAS |
62870-22-8 |
|---|---|
Formule moléculaire |
C11H14OS |
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
3-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(9(2)12)13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
Clé InChI |
IVLIQGGZCYOJDE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


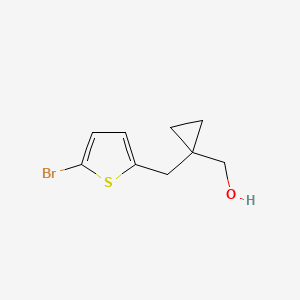


![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
